6-Methylbenzo[d]isoxazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUHXLAVQYXDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of the Benzo D Isoxazole Core in Chemical Science
The benzo[d]isoxazole, or 1,2-benzisoxazole (B1199462), scaffold is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to interact with a wide range of biological targets with high affinity and selectivity. researchgate.netresearchgate.net
The fusion of a benzene (B151609) ring with an isoxazole (B147169) ring creates a rigid, planar system that can be readily functionalized at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This versatility has led to the development of a broad spectrum of compounds with diverse therapeutic applications. Notably, 3-substituted benzo[d]isoxazoles have demonstrated a wide array of bioactivities, including antimicrobial, anticonvulsant, antitubercular, antipsychotic, anticancer, and antithrombotic properties. researchgate.net
The clinical success of drugs containing the benzo[d]isoxazole core underscores its importance. For instance, Zonisamide is an established antiepileptic drug, while Risperidone and Paliperidone are widely used antipsychotic medications. researchgate.net The proven track record of this heterocyclic system continues to inspire the design and synthesis of new derivatives with the potential to address unmet medical needs. nih.gov
A Historical Look at Isoxazole and Benzisoxazole Chemistry
The journey into the chemistry of isoxazoles, the parent heterocycle of benzisoxazoles, has a rich history. These five-membered aromatic rings, containing adjacent nitrogen and oxygen atoms, have been a subject of study for decades due to their interesting reactivity and biological potential. nih.govrsc.org The development of synthetic methodologies to construct the isoxazole (B147169) ring has been a continuous area of research, with classical methods being refined and new, more efficient approaches emerging over time. chim.itrsc.org
The synthesis of the benzisoxazole core itself can be achieved through various strategies, primarily involving the formation of the five-membered isoxazole ring fused to a pre-existing benzene (B151609) ring. chim.it Key synthetic routes include the cyclization of ortho-substituted aryloximes and ortho-hydroxyaryl oximes or imines. chim.it The development of transition-metal-catalyzed reactions and the use of aryne chemistry have more recently provided novel and powerful tools for the construction of these heterocyclic systems. chim.it A comprehensive review published 25 years ago by Gualtieri and Giannella laid a significant foundation for the field, and since then, numerous advancements have been made. chim.it
The Current Research Landscape of 6 Methylbenzo D Isoxazol 3 Amine
Established Synthetic Routes to Benzo[d]isoxazol-3-amine Systems
The formation of the benzisoxazole ring is a well-documented process in organic synthesis. Three principal strategies are commonly employed: 1,3-dipolar cycloadditions, annulation reactions, and condensation reactions.
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the isoxazole (B147169) ring. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. wikipedia.orgtandfonline.com When an alkyne is used as the dipolarophile, the reaction yields an isoxazole ring directly. wikipedia.org Nitrile oxides are reactive intermediates that are usually generated in situ from the dehydration of primary nitro compounds or the dehydrohalogenation of hydroxamoyl halides (chlorooximes). organic-chemistry.orgcore.ac.uk
A significant application of this method for the synthesis of the benzisoxazole scaffold involves the cycloaddition of nitrile oxides with arynes (dehydrobenzenes). organic-chemistry.org The aryne, another highly reactive intermediate, can be generated in situ, and its reaction with a nitrile oxide leads directly to the formation of the fused 1,2-benzisoxazole (B1199462) ring system. organic-chemistry.org This approach provides a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.org The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a diverse library of isoxazole-containing compounds. tandfonline.comcdnsciencepub.com
Table 1: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Dipole | Dipolarophile | Product | Key Features |
|---|---|---|---|
| Nitrile Oxide | Alkyne | Isoxazole | A standard and efficient route to 3,5-disubstituted isoxazoles. nih.gov |
| Nitrile Oxide | Alkene | Isoxazoline (B3343090) | Produces a partially saturated ring, which can be oxidized to an isoxazole. wikipedia.org |
Annulation, or ring-forming, reactions provide another key avenue to the benzisoxazole scaffold. These strategies can involve building the isoxazole ring onto a pre-existing benzene (B151609) ring or, conversely, forming the benzene ring from a substituted isoxazole precursor. chim.it
One modern approach involves the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it This process is thought to proceed through the insertion of the alkyne and C-H activation of the isoxazole core, leading to the formation of naphtho[2,1-d]isoxazoles. chim.it Another innovative method is the Lewis acid-catalyzed annulation of nitrosoarenes with glyoxylate (B1226380) esters. nih.govacs.org This reaction, catalyzed by BF₃·Et₂O, represents a convergent route to 2,1-benzisoxazoles from previously unexplored starting materials. nih.govacs.org Furthermore, gold-catalyzed (5+2) and (5+1) annulation reactions of 1,2-benzisoxazoles with ynamides have been developed, showcasing the versatility of metal-catalyzed transformations in accessing complex heterocyclic systems. researchgate.net
The condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) is a classic and fundamental method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. rsc.orgmisuratau.edu.ly This reaction can be applied to the synthesis of benzisoxazoles by using cyclic 1,3-dicarbonyl compounds, which, after condensation with hydroxylamine, can be oxidized to form the aromatic benzisoxazole ring. chim.it
The reaction between the 1,3-dicarbonyl compound and hydroxylamine can, however, lead to the formation of a mixture of regioisomers, which can be a significant drawback. rsc.org The regiochemical outcome is dependent on the reaction conditions and the structure of the substrate. rsc.org Despite this challenge, the accessibility of the starting materials makes this an important and frequently utilized method in heterocyclic chemistry. core.ac.uksemanticscholar.orgnih.gov
Table 2: Comparison of Established Synthetic Routes
| Synthetic Route | Starting Materials | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkynes/Arynes | High regioselectivity, mild conditions. tandfonline.comorganic-chemistry.org | Requires generation of reactive intermediates. organic-chemistry.orgorganic-chemistry.org |
| Annulation Strategies | Substituted Isoxazoles, Nitrosoarenes | Access to complex fused systems, novel bond formations. chim.itnih.gov | May require metal catalysts and specific precursors. chim.itresearchgate.net |
Targeted Synthesis of this compound
For the specific preparation of this compound, synthetic strategies are employed that introduce the methyl group either as part of the starting material or through modification of an existing benzisoxazole core.
A highly effective one-pot procedure for the synthesis of 1,2-benzisoxazol-3-amines involves the reaction of a substituted 2-halobenzonitrile or 2-nitrobenzonitrile (B147312) with N-hydroxyacetamide. thieme-connect.de This reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide. thieme-connect.de The mechanism involves the displacement of the substituent at the 2-position by the N-hydroxyacetamide, followed by a base-catalyzed intramolecular cyclization onto the nitrile group, which is accompanied by deacetylation to yield the final 3-amino-1,2-benzisoxazole. thieme-connect.de
To synthesize the target molecule, this compound, this method would utilize a 2-halo-5-methylbenzonitrile or 2-nitro-5-methylbenzonitrile as the starting material. This approach is advantageous as it builds the desired heterocycle and installs the amine functionality in a single, efficient step. thieme-connect.dee-journals.in
The use of pre-functionalized aromatic precursors is a cornerstone of targeted organic synthesis. In the context of this compound, this involves starting with a benzene ring that already contains the required methyl group at the correct position.
For instance, the cyclization of an appropriately substituted o-hydroxyaryl oxime derivative is a common strategy for forming the 1,2-benzisoxazole ring. chim.it To obtain the 6-methyl derivative, one would start with a precursor such as 2-hydroxy-5-methylbenzaldoxime or a related ketoxime. Subsequent cyclization, often involving the conversion of the oxime hydroxyl into a good leaving group, would yield the 6-methyl-1,2-benzisoxazole core. chim.it The 3-amino group can be introduced at a different stage, for example, by starting with a 2-hydroxy-5-methylbenzonitrile, which can be converted to the final product through various synthetic transformations. organic-chemistry.org The synthesis of related halogenated 6-substituted-3-(pyrrolidin-2-yl)benzo[d]isoxazoles from pre-functionalized starting materials has been reported, demonstrating the viability of this general strategy. tandfonline.com
Advanced Synthetic Techniques and Green Chemistry Approaches
The synthesis of benzisoxazole derivatives, including this compound, has benefited immensely from the adoption of advanced synthetic methodologies. These techniques prioritize efficiency, safety, and environmental sustainability over classical methods.
Microwave-Assisted Synthesis of Benzisoxazole Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the rate of chemical reactions. anton-paar.comtsijournals.com This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, leading to a dramatic reduction in reaction times—from hours to mere minutes or even seconds. anton-paar.comtsijournals.com The primary advantages of this method include not only speed but also often higher product yields and purity compared to conventional heating methods. tsijournals.com
In the context of benzisoxazole synthesis, microwave irradiation can be applied to various reaction types, including cyclization and condensation steps. For instance, a catalyst-free, one-pot method for synthesizing benzisoxazole derivatives can be achieved using α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave conditions. The efficient and uniform heating provided by microwaves facilitates rapid bond formation to construct the heterocyclic ring system. anton-paar.com
Studies on the synthesis of related heterocyclic systems, such as thieno[3,2-d]pyrimidines, have demonstrated the effectiveness of microwave-assisted procedures. In one example, the desired product was obtained in good yield (78%) after heating at 160 °C with microwave irradiation. nih.gov Similarly, the synthesis of isoxazole Schiff bases saw reaction times plummet from 3 hours with conventional refluxing to just 30 seconds under microwave irradiation, with yields increasing from 70-81% to 90-95%. tsijournals.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Schiff Bases tsijournals.com
| Method | Reaction Time | Temperature | Yield |
|---|---|---|---|
| Conventional | > 3 hours | 60-80°C | 70-81% |
| Microwave-Assisted | 30 seconds | N/A | 90-95% |
One-Pot Multicomponent Reactions in Heterocycle Formation
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like benzisoxazoles from simple starting materials in a single operation. scirp.org This approach avoids the lengthy separation and purification of intermediate products, thereby saving time, solvents, and resources. MCRs are designed so that multiple chemical transformations occur sequentially in the same reaction vessel, leading to high atom economy and synthetic efficiency. scirp.orgresearchgate.net
The formation of the benzisoxazole scaffold is well-suited to MCR strategies. For example, a three-component domino reaction involving 3-amino-5-methylisoxazole, mercaptoacetic acid, and various substituted aromatic aldehydes has been developed to produce complex isoxazole-fused heterocycles in excellent yields. scirp.org Another powerful approach involves palladium-catalyzed three-component couplings of an aryl halide, an isocyanide, and an amino alcohol to furnish benzoxazoles, a related class of heterocycles, in excellent yields. acs.org
The elegance of MCRs lies in their ability to construct intricate molecular architectures in a convergent manner. A catalyst-free one-pot synthesis can be designed to achieve the formation of the benzisoxazole ring, followed by subsequent reactions like aza-Diels–Alder cycloadditions to build even more complex polycyclic structures. dntb.gov.ua These processes are integral to green chemistry as they reduce the number of synthetic steps and the generation of chemical waste. researchgate.net
Metal-Free Methodologies in Benzisoxazole Preparation
The development of metal-free synthetic routes is a cornerstone of green chemistry, aimed at avoiding the use of potentially toxic and expensive heavy metal catalysts. For benzisoxazole synthesis, several effective metal-free alternatives have been established.
One prominent metal-free approach involves the base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. beilstein-journals.org Another strategy utilizes hypervalent iodine reagents, such as PhIO, to mediate the heterocyclization of ortho-carbonyl anilines. Tandem reactions of 2-iodoaryl ynones with sodium azide (B81097) also provide a metal-free pathway to benzisoxazoles. researchgate.net
A particularly innovative metal-free process employs diaryliodonium salts functionalized with ortho-ester or nitrile groups. nih.gov These salts react smoothly with protected hydroxylamines under mild conditions to generate N-arylhydroxylamine intermediates, which then readily cyclize to form benzisoxazolone derivatives. This method is noted for its ability to preserve the sensitive N-O bond and its applicability to gram-scale synthesis. nih.gov Furthermore, an efficient metal-free approach for the C-N coupling reaction between benzo[d]isoxazole and 2H-chromene derivatives has been developed, offering an environmentally friendly pathway to complex benzisoxazole-containing molecules. nih.gov These methods highlight the ongoing innovation in creating sustainable synthetic pathways to important heterocyclic compounds. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, type, and proximity of hydrogen atoms in a molecule. In the context of this compound derivatives, the aromatic protons of the benzisoxazole ring typically appear as multiplets or distinct doublets and triplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. For instance, in a related compound, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) HCl, the three aromatic protons of the 6-fluoro-1,2-benzisoxazole ring present as a doublet at δ 7.7 ppm, a triplet at 7.26 ppm, and another doublet at 7.01 ppm. semanticscholar.org
The methyl group attached to the benzo[d]isoxazole core gives rise to a characteristic singlet peak, typically appearing in the upfield region around δ 2.4-2.5 ppm. acs.org The protons of the amine group (-NH₂) exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Illustrative ¹H NMR Spectral Data for a Representative this compound Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.01 - 7.70 | m | - |
| Amine-H (NH₂) | 5.0 - 6.0 | br s | - |
| Methyl-H (CH₃) | 2.47 | s | - |
Note: The chemical shifts are illustrative and can vary based on substitution patterns and solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The carbon atoms of the benzo[d]isoxazole ring typically resonate in the aromatic region of the spectrum, from approximately δ 110 to 165 ppm. The carbon of the methyl group is observed in the upfield region, usually around δ 20-22 ppm. acs.orgresearchgate.net
The quaternary carbons, including the one to which the amine group is attached and the carbons at the ring fusion, can be identified by their characteristic chemical shifts and lack of signals in DEPT (Distortionless Enhancement by Polarization Transfer) experiments that show only protonated carbons. For example, in a study of related benzisoxazole derivatives, the carbon atoms of the heterocyclic ring and the "benzo" ring were assigned specific chemical shifts based on extensive analysis. researchgate.netcdnsciencepub.comroyalsocietypublishing.orgnih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Skeleton
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 (C-NH₂) | ~160 |
| C3a | ~110 |
| C4 | ~120 |
| C5 | ~130 |
| C6 (C-CH₃) | ~135 |
| C7 | ~115 |
| C7a | ~150 |
| CH₃ | ~21 |
Note: These are approximate values and are subject to change with substitution.
Two-Dimensional NMR Techniques for Complex Structure Assignment
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms.
The use of 2D NMR has been confirmed in the characterization of various isoxazole derivatives, aiding in the unambiguous assignment of all proton and carbon signals. csic.es
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule and its fragments. For derivatives of this compound, HRMS is used to confirm the molecular formula by comparing the experimentally measured mass with the calculated mass. researchgate.netwisc.edu For instance, the HRMS data for a related compound, ethyl 6-methylbenzo[c]isoxazole-3-carboxylate, was reported as calcd. for C₉H₁₂NO⁺: 150.0913, Found: 150.0920. acs.org
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzisoxazole derivatives may involve cleavage of the isoxazole ring and loss of small molecules like CO, HCN, or substituents on the ring.
Table 3: Example of HRMS Data for a Hypothetical Derivative
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | 149.0764 | 149.0762 | C₈H₉N₂O⁺ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
In the IR spectrum of a this compound derivative, characteristic absorption bands would be expected for:
N-H stretching: The amine group typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹. Secondary amines show one band, while primary amines show two. spectroscopyonline.com
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the benzisoxazole ring system are found in the 1500-1650 cm⁻¹ region. semanticscholar.org
N-H bending: The bending vibration of the amine group can be observed around 1600 cm⁻¹.
C-O stretching: The isoxazole ring's C-O bond stretching usually appears in the 1000-1300 cm⁻¹ range.
The presence and position of these bands can confirm the presence of the key functional groups within the molecule. For example, the IR spectrum of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl showed a broad peak at 3224 cm⁻¹ for –NH stretching and a peak at 1614 cm⁻¹ for –C=N stretching. semanticscholar.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a vital analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FT-IR spectra provide valuable information about their structural integrity.
For instance, in the synthesis of N-heteroaryl enamino amides derived from isoxazole, the IR spectra show characteristic peaks that confirm the formation of the desired products. For 3-((4-Methylbenzyl)amino)-N-(5-methyl-isoxazol-3-yl)but-2-enamide, significant IR peaks are observed at 3236, 3146, 3052, 1653, 1618, and 1597 cm⁻¹, corresponding to N-H and C=O stretching, and other vibrational modes of the molecule. nih.gov Similarly, for N-(6-Methylbenzo[d]thiazol-2-yl)-3-((4-methylbenzyl)amino)but-2-enamide, the IR spectrum displays peaks at 3199, 3041, 2923, 1644, 1595, and 1532 cm⁻¹. nih.gov
In another study involving thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, FT-IR was used alongside other spectral data to confirm the structures of the newly synthesized compounds. researchgate.net The synthesis of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine also utilized FT-IR to characterize the products, with specific peak values indicating the presence of key functional groups. rsc.org For example, a derivative showed IR peaks at 2931, 1606, 1538, 1460, 1260, 1055, and 761 cm⁻¹. rsc.org
The table below summarizes the characteristic FT-IR peaks for several derivatives:
| Compound | Characteristic FT-IR Peaks (cm⁻¹) |
| 3-((4-Methylbenzyl)amino)-N-(5-methyl-isoxazol-3-yl)but-2-enamide | 3236, 3146, 3052, 1653, 1618, 1597 nih.gov |
| N-(6-Methylbenzo[d]thiazol-2-yl)-3-((4-methylbenzyl)amino)but-2-enamide | 3199, 3041, 2923, 1644, 1595, 1532 nih.gov |
| Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | 2931, 1606, 1538, 1460, 1260, 1055, 761 rsc.org |
| Benzothiazolyl pyrimidine (B1678525) derivative | 3435 (N-H), 3199 (aromatic C-H), 2918 (aliphatic C-H), 2217 (C≡N), 1696 (C=O) tandfonline.com |
| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | 1660 (C=N), 1190 (O=S=O), 906 (N-O) mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been employed to elucidate the structures of various derivatives of benzo[d]isoxazole.
For instance, the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was determined by single-crystal X-ray diffraction analysis. mdpi.com The study revealed that the compound crystallizes in the triclinic space group P-1, with the isoxazoline moiety inclined to the saccharin (B28170) ring at a dihedral angle of 27.88(9)°. mdpi.com Similarly, the three-dimensional structure of 2-(N-allylsulfamoyl)-N-propylbenzamide was determined, showing an intramolecular N—H···O hydrogen bond. semanticscholar.org
Analysis of Crystal Packing and Intermolecular Interactions
The packing of molecules in a crystal is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions.
In the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the crystal packing is stabilized by C–H···O hydrogen bonds, forming chains along the a-axis. mdpi.com Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing are from H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) interactions. mdpi.com
For 2-(N-allylsulfamoyl)-N-propylbenzamide, the crystal structure reveals a layer structure generated by N—H···O and C—H···O hydrogen bonds, as well as C—H···π interactions. semanticscholar.org The Hirshfeld surface analysis showed that H···H (59.2%), H···O/O···H (23.5%), and H···C/C···H (14.6%) are the most important interactions. semanticscholar.org
In another example, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, the crystal structure is characterized by a layer structure formed by C–H···O and C–H···N hydrogen bonds. mdpi.comresearchgate.net The Hirshfeld analysis revealed that H···H (28.9%), H···O/O···H (26.7%), and H···C/C···H (15.8%) interactions are the main contributors to the crystal packing. mdpi.comresearchgate.net
The table below summarizes the contributions of different intermolecular interactions to the crystal packing of various derivatives:
| Compound | H···H (%) | H···O/O···H (%) | H···C/C···H (%) | Other significant interactions (%) |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | 35.7 mdpi.com | 33.7 mdpi.com | 13.0 mdpi.com | |
| 2-(N-allylsulfamoyl)-N-propylbenzamide | 59.2 semanticscholar.org | 23.5 semanticscholar.org | 14.6 semanticscholar.org | |
| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | 28.9 mdpi.comresearchgate.net | 26.7 mdpi.comresearchgate.net | 15.8 mdpi.comresearchgate.net | |
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | 53.8 researchgate.net | 10.8 researchgate.net | 21.7 researchgate.net | H···N/N···H (13.6%) researchgate.net |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating, identifying, and purifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two such methods widely used in the analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of compounds in a mixture. It is frequently used to assess the purity of synthesized derivatives of this compound.
In the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, HPLC was used to determine the purity of the final products. nih.gov For example, N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-4-nitrobenzenesulfonamide was found to have a purity of 98.64% with a retention time (tR) of 8.050 min. nih.gov Similarly, 3-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide showed a purity of 98.62% with a tR of 12.235 min. nih.gov
A patent for benzisoxazole sulfonamide derivatives also reports the use of liquid chromatography-mass spectrometry (LCMS) to characterize the synthesized compounds, providing retention times and mass-to-charge ratios. google.com For example, 6-((tetrahydro-2H-pyran-2-yl)oxy)benzo[d]isoxazol-3-amine showed a retention time of 2.31 min in an LCMS analysis. googleapis.com
The following table presents HPLC data for some derivatives:
| Compound | Purity (%) | Retention Time (tR) (min) |
| N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-4-nitrobenzenesulfonamide | 98.64 nih.gov | 8.050 nih.gov |
| 3-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide | 98.62 nih.gov | 12.235 nih.gov |
| 6-((tetrahydro-2H-pyran-2-yl)oxy)benzo[d]isoxazol-3-amine | Not specified | 2.31 googleapis.com |
| 6-Ethoxybenzo[d]isoxazol-3-amine | Not specified | 0.37 googleapis.com |
| 6-(Cyclopropylmethoxy)benzo[d]isoxazol-3-amine | Not specified | 2.27 googleapis.com |
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another crucial technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of some amine compounds can be challenging due to their polarity and potential for thermal degradation, derivatization can be employed to improve their chromatographic behavior. iu.edu
For primary amines, derivatization can replace a labile hydrogen with a more stable functional group, making them more suitable for GC-MS analysis. iu.edu A study on the GC-MS assessment of amines in wine and grape juice utilized a derivatization procedure with isobutyl chloroformate, allowing for the quantification of 22 different amines. nih.gov This highlights the potential of GC-based methods for the analysis of amine-containing compounds like this compound and its derivatives, likely after appropriate derivatization to enhance volatility and thermal stability.
Reaction Mechanisms and Chemical Transformations of 6 Methylbenzo D Isoxazol 3 Amine
Mechanistic Pathways of Isoxazole (B147169) Ring Formation
The construction of the benzo[d]isoxazole core is a critical step in the synthesis of 6-Methylbenzo[d]isoxazol-3-amine and its derivatives. Various synthetic strategies have been developed, with catalytic methods offering significant advantages in terms of efficiency and reaction conditions.
Lewis Acid Catalyzed Annulation Mechanisms
Modern synthetic approaches have increasingly utilized Lewis acids to catalyze the formation of the isoxazole ring. One notable method involves the BF₃·Et₂O-catalyzed reaction of glyoxylate (B1226380) esters with nitrosoarenes, which provides a convergent route to 2,1-benzisoxazoles. acs.org Although the direct synthesis of this compound via this specific route is not explicitly detailed, the synthesis of the closely related Ethyl 6-Methylbenzo[c]isoxazole-3-carboxylate demonstrates the viability of this approach for constructing the core structure. nih.govacs.org
The proposed mechanism for this transformation begins with the activation of the nitrosoarene by the Lewis acid, BF₃. The enol form of the glyoxylate ester then undergoes a nucleophilic addition to the nitroso oxygen, a step characterized as an unusual umpolung addition with high O-selectivity. acs.org Following this, a dehydration step regenerates a carbonyl group, setting the stage for the subsequent cyclization.
Friedel-Crafts Cyclization Pathways in Benzisoxazole Formation
A key step in the Lewis acid-catalyzed formation of the benzisoxazole ring is an intramolecular Friedel-Crafts type cyclization. acs.org After the initial addition and dehydration, the resulting intermediate undergoes an intramolecular electrophilic attack on the aromatic ring. This cyclization event leads to a bicyclic intermediate, which then aromatizes to furnish the final 2,1-benzisoxazole product. nih.gov The regioselectivity of this cyclization is influenced by the substitution pattern on the aromatic ring. acs.org
Reactivity of the Amine Functionality in this compound
The amine group at the 3-position of the isoxazole ring is a key site of chemical reactivity, enabling a wide range of functionalization reactions.
Nucleophilic Reactivity of the Amine Group
The amino group in benzo[d]isoxazole derivatives exhibits typical nucleophilic character, readily participating in reactions with various electrophiles. smolecule.com This reactivity is fundamental to the synthesis of a diverse array of derivatives. For instance, the amine can act as a nucleophile in substitution reactions, a property that is crucial for modifying the compound's biological activity. smolecule.com The general trend of amine nucleophilicity often correlates with basicity, with primary amines being effective nucleophiles. masterorganicchemistry.com
Acylation and Sulfonylation Reactions at the Amine Moiety
The nucleophilic nature of the amine in 3-aminobenzo[d]isoxazoles makes it amenable to acylation and sulfonylation reactions. Acylation, the introduction of an acyl group (R-C=O), and sulfonylation, the introduction of a sulfonyl group (R-SO₂), are common transformations used to create amide and sulfonamide derivatives, respectively. These reactions are valuable in drug discovery for modulating the physicochemical and biological properties of the parent molecule. For example, the synthesis of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles involves an acylation step. researchgate.net Similarly, the formation of isoxazole-linked secondary sulfonamides highlights the feasibility of sulfonylation reactions on aminoisoxazole scaffolds. researchgate.net The reaction of 3-aminoisoxazoline with sulfonyl chlorides to produce spiro-sulfonamides further illustrates this reactivity pattern. researchgate.net
Aromatic Substitution Reactions on the Benzo[d]isoxazole Core
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The attached methyl and amine groups influence the regioselectivity of these reactions. The methyl group at the 6-position is an activating group and directs incoming electrophiles to the ortho and para positions. The amine group at the 3-position is also strongly activating.
The interplay of these activating groups generally directs electrophilic attack to the 5- and 7-positions of the benzisoxazole ring. The specific substitution pattern can be influenced by the nature of the electrophile and the reaction conditions. For instance, in related benzisoxazole systems, halogenation and nitration have been shown to occur at specific positions on the benzene ring, influenced by the existing substituents. nih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the benzisoxazole ring system is also a significant transformation. The feasibility of these reactions is often dependent on the presence of electron-withdrawing groups on the aromatic ring, which can activate the ring towards nucleophilic attack. thieme-connect.comthieme-connect.com In the case of this compound, the electron-donating nature of the methyl group might render the benzene ring less susceptible to traditional SNAr reactions.
However, the isoxazole ring itself can be involved in nucleophilic substitution. The amino group at the 3-position can act as a nucleophile in various reactions. smolecule.com Additionally, functionalization at other positions can create opportunities for nucleophilic displacement. For example, the introduction of a good leaving group, such as a halogen, on the benzene ring can facilitate subsequent nucleophilic substitution by various nucleophiles. e-journals.in
| Reaction Type | Reagents/Conditions | Products | Key Findings |
| Amine Substitution | Morpholine, FeCl₂ catalysis | 2H-Azirine-2-carboxamide derivatives | Fe(II)-catalyzed reaction enables metal-free substitution with amines. |
| Halogenation | Cl₂/Br₂, controlled pH | Halogenated derivatives | Typically occurs under acidic conditions, favoring electrophilic aromatic substitution. |
| Alkylation/Arylation | Various electrophiles | N-substituted derivatives | The amino group can be functionalized through reactions with various electrophiles. |
Oxidation and Reduction Chemistry of this compound
The redox chemistry of this compound involves both the isoxazole ring and its substituents.
Oxidation: The benzisoxazole ring system can be susceptible to oxidation, potentially leading to ring-opened products or the formation of isoxazole oxides. The specific outcome depends on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate (B83412) under acidic conditions can lead to isoxazole oxides.
Reduction: The isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation is a common method for the reduction of the N-O bond in the isoxazole ring, leading to the formation of an enaminoketone. For example, hydrogenation of 3-sulfamoylmethyl-1,2-benzisoxazole results in the formation of ω-sulfamoyl-2-hydroxyacetophenone. jst.go.jp The amine and methyl groups on this compound are generally stable under these conditions.
Electrochemical methods have also been employed for the reduction of nitroarenes to form 2,1-benzisoxazoles, highlighting the role of reduction in the synthesis of the core structure. rsc.orgresearchgate.net
| Reaction Type | Reagents/Conditions | Products | Key Findings |
| Oxidation | Potassium permanganate (acidic) | Isoxazole oxides | Requires careful pH control. |
| Reductive Cleavage | H₂/Pd-C | Enaminoketone derivatives | Selective cleavage of the N-O bond. jst.go.jp |
| Electrochemical Reduction | Cathodic reduction | 3-(Acylamidoalkyl)-2,1-benzisoxazoles | Sustainable and direct access from nitroarenes. researchgate.net |
Ring-Opening and Rearrangement Reactions of Isoxazole Systems
The isoxazole ring in this compound can undergo a variety of ring-opening and rearrangement reactions, often initiated by base, acid, or other reagents. These transformations provide pathways to other heterocyclic systems or functionalized open-chain compounds.
Base-promoted ring-opening of benzisoxazoles, particularly those with a carbonyl or carboxyl group at the 3-position, has been reported. beilstein-journals.org While this compound lacks such a group, the general lability of the isoxazole ring under basic conditions is a notable feature.
A significant rearrangement reaction observed in related isoxazole systems is the Boulton-Katritzky rearrangement. This has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which undergo a base-promoted rearrangement to form 3-hydroxy-2-(2-aryl thieme-connect.comchim.itbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.org
Ring-opening can also be achieved through other means. For example, a ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, leading to tertiary fluorinated carbonyl compounds. acs.orgnih.gov
| Reaction Type | Conditions | Products | Key Findings |
| Base-Promoted Ring Opening | Base (e.g., K₂CO₃) | Varies, often leads to nitriles or other open-chain compounds | Reported for benzisoxazoles with electron-withdrawing groups at C3. beilstein-journals.org |
| Boulton-Katritzky Rearrangement | Base (e.g., K₂CO₃ in DMF) | Triazole derivatives | Observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org |
| Ring-Opening Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Tertiary fluorinated carbonyl compounds | A method for introducing fluorine via ring cleavage. acs.orgnih.gov |
| Reductive Ring Opening | Catalytic hydrogenation | Enaminoketones | Cleavage of the N-O bond. jst.go.jp |
Derivatization Strategies for the 6 Methylbenzo D Isoxazol 3 Amine Scaffold
The 3-amino group on the 6-methylbenzo[d]isoxazol-3-amine core is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures.
Amide Bond Formation
The formation of an amide bond is a fundamental transformation in medicinal chemistry, often utilized to connect molecular fragments and explore structure-activity relationships. hepatochem.com The primary amine of this compound can readily participate in amidation reactions. This is typically achieved by reacting the amine with a carboxylic acid that has been activated with a coupling agent, or more directly with a reactive carboxylic acid derivative such as an acyl chloride or anhydride. hepatochem.comnih.gov
Commonly used coupling reagents for the reaction between a carboxylic acid and the amine include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. hepatochem.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The versatility of this reaction allows for the introduction of a vast array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, by varying the carboxylic acid component. sioc-journal.cn
A general scheme for this transformation is as follows:
Scheme 1: General Amide Bond Formation Reaction
Sulfonamide Synthesis
The sulfonamide functional group is a well-known bioisostere of the amide bond and is prevalent in many therapeutic agents. princeton.edu Synthesizing sulfonamides from this compound involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl). This reaction is typically performed in a solvent like dichloromethane (DCM) with a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. nih.gov
Research on related 3-ethyl-benzo[d]isoxazole scaffolds has demonstrated the successful synthesis of a variety of sulfonamide derivatives. nih.gov By reacting the amine with different aliphatic and aromatic sulfonyl chlorides, a library of compounds can be generated. The reaction conditions generally involve stirring the amine and sulfonyl chloride with pyridine at a slightly elevated temperature. nih.gov
The following table presents examples of sulfonamide derivatives synthesized from a related benzisoxazole amine, illustrating the scope of this transformation.
| Entry | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Propane-1-sulfonyl chloride | N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)propane-1-sulfonamide | 39.4 |
| 2 | Butane-1-sulfonyl chloride | N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)butane-1-sulfonamide | 48.0 |
| 3 | 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride | 5-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide | 84.0 |
| Data derived from studies on 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine. nih.gov |
Alkylation Reactions of the Amine
Alkylation of the 3-amino group introduces alkyl substituents, which can modify the compound's steric and electronic properties. This can be achieved through several methods, including direct alkylation with alkyl halides or through reductive amination. In direct alkylation, the amine acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a secondary or tertiary amine. This reaction may require a base to scavenge the resulting acid. google.com
Reductive amination provides an alternative route, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is often preferred for its control over the degree of alkylation.
Substituent Effects on Reactivity and Electronic Properties within the Benzisoxazole System
The nature and position of substituents on the fused benzene (B151609) ring of the benzisoxazole scaffold significantly modulate its chemical reactivity and electronic landscape.
Influence of Halogenation on the Benzisoxazole Ring System
The introduction of halogen atoms, such as chlorine or fluorine, onto the benzisoxazole ring has profound effects on its properties. Halogens are electron-withdrawing groups, and their presence can significantly alter the reactivity of the molecule. For instance, the addition of electron-withdrawing substituents like chlorine at the 6-position of the benzisoxazole ring has been shown to increase the rate of reductive metabolism of the scaffold. nih.gov This suggests that halogenation makes the ring more susceptible to reduction.
Furthermore, studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown that introducing a halogen atom at the 5-position of the benzisoxazole ring leads to an increase in biological activity, although it may also increase neurotoxicity. nih.govnih.gov This highlights the dual role of halogenation in modulating both desired and undesired biological effects. In some cases, halogenation is a key step in the synthesis of complex benzisoxazole analogs.
| Substituent Effect | Observation | Reference |
| Electron-Withdrawing Effect | Addition of Cl or MeSO₂- at the 6-position increases the rate of substrate reduction. | nih.gov |
| Reactivity Enhancement | Introduction of a halogen at the 5-position increases biological activity. | nih.govnih.gov |
| Synthetic Utility | Halogenation is a common step to introduce chloro and methyl substituents. |
Impact of Methyl Substitution on Reactivity
In contrast to halogens, the methyl group is an electron-donating substituent. Its presence on the benzisoxazole ring can also influence reactivity, often in the opposite manner to electron-withdrawing groups. Electron-donating substituents on the aromatic ring tend to reduce the reactivity of substrates in nucleophilic aromatic substitution (SNAr) type cyclization reactions used to form the benzisoxazole core. chim.it
Methodologies for Introducing Complex Molecular Moieties onto the Scaffold
The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of more complex molecules. The primary amino group at the 3-position is a key handle for derivatization, allowing for the introduction of various functionalities through well-established synthetic methodologies. Furthermore, the aromatic ring system provides opportunities for substitution, enabling the construction of a wide array of derivatives. These strategies are pivotal for modulating the physicochemical and biological properties of the core structure, making it a versatile building block in medicinal chemistry and materials science. Key methodologies include the formation of amides, sulfonamides, ureas, and thioureas, as well as carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions.
The primary amine of this compound is readily acylated or sulfonylated to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental for introducing a vast range of substituents.
Acylation: The reaction with acyl chlorides or anhydrides, typically in the presence of a base such as pyridine or triethylamine (B128534) in an inert solvent like dichloromethane (CH2Cl2), yields the corresponding N-substituted amides. For instance, the amino group of a similar scaffold, 6-methoxy-3-methylbenzo[d]isoxazol-5-amine, was successfully protected with acetic anhydride. ias.ac.in This standard procedure is directly applicable to the 3-amino analogue.
Sulfonylation: The synthesis of sulfonamides is achieved by reacting the amine with various sulfonyl chlorides. In a representative procedure, 6-methoxy-3-methylbenzo[d]isoxazol-5-amine was reacted with sulfonyl chlorides like 5-bromo-2-ethoxybenzenesulfonyl chloride in CH2Cl2 with pyridine as a base, stirring at 43 °C for several hours to yield the target sulfonamide. ias.ac.in This method allows for the introduction of diverse aryl and heteroaryl sulfonyl groups onto the benzo[d]isoxazole core.
Table 1: Representative Sulfonylation Reaction
The nucleophilic 3-amino group can be readily converted into urea (B33335) or thiourea (B124793) derivatives by reaction with isocyanates or isothiocyanates. This approach is widely used to link the scaffold to other molecular fragments. Research on the related 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold demonstrates the feasibility of this strategy. ias.ac.in In a typical procedure, the starting amine is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine, followed by the addition of the appropriate isocyanate or isothiocyanate. ias.ac.innih.gov The reaction often proceeds at room temperature or with gentle heating to afford the desired urea or thiourea derivatives in good yields. ias.ac.innih.gov
Table 2: Synthesis of Urea and Thiourea Derivatives from an Analogous Scaffold
Modern palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of complex aryl, heteroaryl, and alkyl moieties. orgsyn.org To utilize these methods, the this compound scaffold must first be functionalized with a suitable leaving group, typically a halogen like chlorine or bromine.
Halogenation: The aromatic ring of the benzo[d]isoxazole can be halogenated to provide a handle for cross-coupling. For example, 5-chloro-2-fluoro-4-methylbenzonitrile can be converted to 5-chloro-6-methylbenzo[d]isoxazol-3-amine, demonstrating that a halogen can be incorporated and retained during the formation of the core scaffold. google.com This halogenated intermediate is a prime candidate for subsequent coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base to form C-C bonds. orgsyn.org A halogenated this compound could be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce new aromatic systems.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. nih.gov While the primary amine on the scaffold is a starting point for derivatization, a halogenated version of the scaffold could be coupled with other primary or secondary amines to build more complex structures. nih.gov This is particularly useful for synthesizing derivatives where the scaffold is linked to another nitrogen-containing heterocycle.
The success of these reactions often depends on the choice of ligand for the palladium catalyst, with specialized phosphine (B1218219) ligands like CM-phos showing excellent activity for the coupling of aryl mesylates and tosylates. orgsyn.org
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
Applications of 6 Methylbenzo D Isoxazol 3 Amine in Advanced Organic Synthesis
6-Methylbenzo[d]isoxazol-3-amine as a Building Block in Heterocyclic Synthesis
In synthetic organic chemistry, "building blocks" are foundational molecules used to construct more complex compounds. cymitquimica.com this compound serves as an exemplary heterocyclic building block due to the presence of a nucleophilic amine group attached to the benzo[d]isoxazole core. bldpharm.com This amine group is a key reaction site, allowing for the straightforward formation of various chemical bonds, including amides, sulfonamides, and ureas, thereby enabling the synthesis of a diverse library of new heterocyclic derivatives.
The reactivity of the 3-amino group is central to its function. It can readily react with a variety of electrophilic reagents to yield more elaborate structures. For instance, reaction with acyl chlorides or carboxylic acids furnishes N-acylated benzo[d]isoxazoles, while reaction with sulfonyl chlorides produces the corresponding sulfonamides. This versatility allows chemists to systematically modify the core structure to explore structure-activity relationships (SAR) in medicinal chemistry or to develop materials with specific properties. The benzisoxazole core provides a stable and rigid framework, while the amine group offers a convenient handle for synthetic elaboration.
Table 1: Examples of Reactions Utilizing the Amine Group of Benzo[d]isoxazole Scaffolds This table illustrates the versatility of the amino-benzo[d]isoxazole scaffold in forming various derivatives through reactions at the amine position, as demonstrated in the synthesis of related compounds.
| Reactant Class | Reagent Example | Product Functional Group | Significance in Synthesis |
| Sulfonyl Chlorides | Benzenesulfonyl chloride | Sulfonamide | Introduction of aryl sulfonamide groups, crucial for targeting specific biological proteins like BRD4. nih.gov |
| Acyl Chlorides | Acetyl chloride | Amide | Formation of stable amide bonds, a common linkage in bioactive molecules. |
| Isocyanates | Phenyl isocyanate | Urea (B33335) | Creation of urea derivatives, which are important pharmacophores in many drug classes. |
| Aldehydes | Benzaldehyde | Imine (Schiff Base) | Formation of an imine, which can be further reduced to a secondary amine, allowing for chain extension. |
Scaffold for the Construction of Fused Heterocyclic Systems
The term "fused heterocyclic system" refers to a molecule where at least two rings, one of which is heterocyclic, share a common bond and two common atoms. uomus.edu.iq The benzo[d]isoxazole structure is itself a fused heterocycle, consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring. Beyond its inherent structure, this compound can act as a foundational scaffold upon which additional rings are built, leading to the creation of more complex, polycyclic fused systems. mdpi.com
The synthesis of such systems often involves multi-step reaction sequences where the initial benzo[d]isoxazole core directs the formation of subsequent rings. For example, the amine group can be transformed into a reactive functional group that participates in a cyclization reaction with another part of the molecule or with an externally added reagent. This strategy is a powerful method for accessing novel chemical space. A parallel strategy is seen in the synthesis of quinazoline (B50416) derivatives, where 2-aminobenzothiazole, a structurally related heterocyclic amine, is condensed with other reagents to form a new fused ring system. rsc.org This highlights a common synthetic approach where an amino-benzo-heterocycle serves as the key component for constructing larger, fused architectures. nih.gov
Table 2: Strategies for Constructing Fused Systems from Heterocyclic Amine Scaffolds This table outlines conceptual pathways for elaborating scaffolds like this compound into more complex fused systems, drawing parallels from established synthetic methodologies.
| Synthetic Strategy | Description | Potential Fused System |
| Annulation via Condensation | The amine group reacts with a bifunctional reagent (e.g., a keto-ester) to build a new ring adjacent to the existing scaffold. | Isoxazolo[3,2-b]quinazolinone |
| Pictet-Spengler Reaction | Conversion of the amine to an aminoethyl side chain, followed by acid-catalyzed cyclization with an aldehyde or ketone. | Pyrido[3',4':4,5]isoxazolo[3,2-a]isoquinoline |
| Intramolecular Cyclization | A side chain is first attached to the amine group, which then undergoes an intramolecular reaction to form a new ring fused to the benzisoxazole core. | Imidazo[1,2-a]benzo[d]isoxazole |
Role as an Intermediate in the Synthesis of Complex Molecules
In a multi-step synthesis, an intermediate is a molecule that is formed during the reaction sequence and is subsequently used in the next step to generate the final product. fiveable.me this compound and its close derivatives are valuable as intermediates because their synthesis from simpler starting materials is well-established, and their reactive amine group provides a reliable point for subsequent chemical transformations. researchgate.net
A clear illustration of this role is found in the synthesis of potent enzyme inhibitors. nih.gov For example, a synthetic pathway might begin with a substituted aniline. Through a series of reactions including acylation, selective demethoxylation, and cyclization with hydroxylamine (B1172632), the benzo[d]isoxazole amine core is constructed. nih.gov This molecule is not the final target but a crucial intermediate. In the final step, this intermediate is reacted with a variety of sulfonyl chlorides to produce a library of complex sulfonamide-based drug candidates. nih.gov In this context, the this compound scaffold acts as the central hub connecting the initial synthetic steps to the final diversification and optimization phase.
Table 3: Illustrative Synthetic Sequence Involving a Benzo[d]isoxazole Amine Intermediate This table outlines a representative multi-step synthesis where a benzo[d]isoxazole amine serves as a key intermediate.
| Step | Starting Material | Reaction | Product/Intermediate | Purpose |
| 1 | Substituted Aniline | Friedel-Crafts Acylation | Acylated Aniline | Introduction of a carbonyl group. nih.gov |
| 2 | Acylated Aniline | Reaction with Hydroxylamine | Oxime Intermediate | Preparation for isoxazole ring formation. nih.gov |
| 3 | Oxime Intermediate | High-Temperature Cyclization | Benzo[d]isoxazole Amine Core | Formation of the key heterocyclic intermediate. nih.gov |
| 4 | Benzo[d]isoxazole Amine Core | Reaction with Sulfonyl Chloride | Final Complex Molecule | Installation of the final functional group to achieve desired activity. nih.gov |
Utilization in Structure-Based Design and Synthesis Methodologies
Structure-based design is a modern approach in medicinal chemistry where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to design molecules that can bind to it with high affinity and selectivity. The rigid and well-defined geometry of the 6-methylbenzo[d]isoxazole (B86724) core makes it an excellent scaffold for this methodology. researchgate.net
In this process, the benzo[d]isoxazole scaffold is computationally docked into the binding site of a target protein. Its rigid nature allows chemists to predict how it will orient itself and where to place substituents to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the target. For instance, in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors, the benzo[d]isoxazole core serves as an anchor within the binding pocket. nih.govresearchgate.net Synthetic efforts then focus on attaching different chemical groups to the amine at the 3-position or other available positions on the ring system to optimize binding potency and selectivity. This synergistic approach, combining computational modeling with targeted organic synthesis, accelerates the discovery of new therapeutic agents.
Table 4: Application of the Benzo[d]isoxazole Scaffold in Structure-Based Design This table summarizes the role of the scaffold in a typical structure-based drug design workflow.
| Design Phase | Action | Role of this compound Scaffold |
| Scaffold Identification | Select a rigid core structure for molecular elaboration. | Provides a stable, geometrically defined anchor. researchgate.net |
| Computational Docking | Place the scaffold into the 3D model of the protein's active site. | The benzo[d]isoxazole core occupies a specific sub-pocket, orienting the amine group towards a solvent-exposed region. nih.gov |
| Virtual Library Generation | Computationally add various functional groups to the amine position. | The amine group serves as the primary point for modification to explore interactions with the protein surface. |
| Synthesis and Optimization | Synthesize the most promising candidates identified from docking studies. | The amine group is synthetically modified (e.g., via sulfonylation) to create the designed molecules. nih.gov |
| Biological Evaluation | Test the synthesized compounds for activity against the target protein. | The final compounds are assessed to validate the design hypothesis and identify lead candidates. researchgate.net |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-Methylbenzo[d]isoxazol-3-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of hydroxylamine derivatives with ketones under acidic conditions. For instance, halogenated analogs (e.g., 5-bromo or 5-chloro derivatives) are synthesized using Pd-catalyzed cross-coupling reactions, which can be adapted for methyl-substituted variants by replacing bromine/chlorine with methyl groups . Yield optimization requires strict control of temperature (60–80°C) and anhydrous conditions to prevent hydrolysis of intermediates. Catalytic systems like Pd(PPh₃)₄ improve efficiency for aryl halide intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Structural confirmation requires tandem mass spectrometry (LC-MS/MS) to detect molecular ions (e.g., m/z = 149.1 for the parent compound) and fragmentation patterns. NMR (¹H/¹³C) is critical for verifying the methyl group at position 6 and amine at position 3, with typical shifts at δ 2.4 ppm (CH₃) and δ 5.1 ppm (NH₂) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Degradation occurs via oxidation of the amine group or hydrolysis of the isoxazole ring under prolonged exposure to moisture. Use amber vials to prevent photolytic decomposition, and monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How do substituents (e.g., bromo, trifluoromethyl) on the benzoisoxazole ring influence the reactivity of the 3-amine group?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -Br) at position 5 or 6 reduce the nucleophilicity of the 3-amine group, as shown in comparative studies of 5-(trifluoromethyl) and 6-bromo analogs. This is confirmed by slower acylation rates in kinetic experiments. Steric effects from bulky substituents further hinder reactions at the amine site .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in MS/MS fragmentation (e.g., unexpected m/z = 321.0 ions) may arise from isomerization or impurities. Use high-resolution MS (HRMS) and isotopic labeling (e.g., ¹⁵N-amine) to distinguish between structural isomers. Cross-validate with X-ray crystallography for unambiguous confirmation .
Q. What experimental strategies mitigate challenges in analyzing trace degradation products of this compound?
- Methodological Answer : Employ LC-MS with collision-induced dissociation (CID) to detect low-abundance byproducts (e.g., oxidized amines or ring-opened species). Accelerated stability studies (40°C/75% RH) combined with multivariate analysis (PCA) help identify degradation pathways. Solid-phase microextraction (SPME) enhances sensitivity for volatile byproducts .
Q. How does the methyl group at position 6 affect the compound’s electronic properties in catalytic applications?
- Methodological Answer : The electron-donating methyl group increases electron density on the isoxazole ring, enhancing coordination with transition metals (e.g., Pd, Cu) in cross-coupling reactions. DFT calculations show a 0.3 eV reduction in HOMO-LUMO gap compared to unsubstituted analogs, improving catalytic turnover in Suzuki-Miyaura reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
